molecular formula C15H23NO2 B14683376 Phenol, o-tert-butyl-, diethylcarbamate CAS No. 28460-08-4

Phenol, o-tert-butyl-, diethylcarbamate

Cat. No.: B14683376
CAS No.: 28460-08-4
M. Wt: 249.35 g/mol
InChI Key: ILLWWCPTMOEPDC-UHFFFAOYSA-N
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Description

Phenol, o-tert-butyl-, diethylcarbamate, with the molecular formula C15H23NO2, is a chemical research compound. The parent compound of this substance, ortho-tert-butylphenol (OTBP), is known for its role as a versatile chemical intermediate. OTBP is utilized in the synthesis of various downstream products, including antioxidant intermediates, perfumery ingredients like ortho tertiary butyl cyclohexyl acetate (OTBCHA), and raw materials for synthetic resins . The tert-butyl phenol group is characterized by a phenolic structure with a tert-butyl group attached to the aromatic ring, which contributes steric hindrance and can enhance the compound's stability . In broader industrial contexts, tert-butyl phenolic compounds are recognized for their antioxidant properties, serving as stabilizers to prevent oxidative degradation in polymers, rubbers, and lubricants . As a diethylcarbamate derivative, this specific compound represents a functionalized phenol that may be of interest in organic synthesis and materials science research for constructing more complex molecules. Researchers can leverage this chemical for developing novel compounds or studying reaction mechanisms. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

28460-08-4

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(2-tert-butylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-11-9-8-10-12(13)15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

ILLWWCPTMOEPDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC=C1C(C)(C)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Using Phosphorus Pentoxide

Phosphorus pentoxide (P₂O₅) has emerged as an eco-friendly catalyst for the alkylation of phenol with tert-butanol (TBA). As detailed in patent WO2018073835A1, this method achieves moderate yields of o-tert-butylphenol alongside para and di-substituted byproducts.

Reaction Conditions and Performance

  • Catalyst Loading : 1–6% w/w (relative to phenol).
  • Molar Ratio (Phenol:TBA) : 1:1 to 1:4.
  • Temperature : 80–230°C.
  • Duration : 6–8 hours.

In Example 1 of the patent, a reaction at 230°C for 6 hours with a 1:2 phenol:TBA ratio and 2% P₂O₅ yielded 26.34% o-tert-butylphenol, 32.34% p-tert-butylphenol, and 15.49% 2,4-di-tert-butylphenol. The selectivity for o-tert-butylphenol remains limited (26–40%), necessitating separation via vacuum distillation or extraction.

Mechanistic Insights
P₂O₅ acts as a Lewis acid, polarizing the tert-butanol to generate a tert-butyl carbocation. Steric hindrance favors para substitution, but higher temperatures (≥200°C) promote kinetic control, slightly enhancing ortho selectivity.

Analytical Validation and Quality Control

Both patents emphasize gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy for product characterization.

GC-MS Data (Source 1)

  • Column : HP-5 non-polar (30 m × 0.25 mm).
  • Detection : 2-tert-butylphenol confirmed by retention time and mass fragmentation.

¹H NMR (Source 1)

  • o-tert-butylphenol : δ 1.32 (s, 9H, tert-butyl), δ 6.8–7.3 (m, aromatic protons).

Industrial Scalability and Environmental Impact

The P₂O₅-catalyzed method offers advantages in catalyst recyclability, with phosphoric acid (reaction byproduct) separable via aqueous extraction. Conversely, silica-alumina catalysts require high-temperature calcination (500–800°C) for reactivation, increasing energy costs.

Chemical Reactions Analysis

Types of Reactions

Phenol, o-tert-butyl-, diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

Phenol, o-tert-butyl-, diethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for phenols.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, o-tert-butyl-, diethylcarbamate involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and interact with active sites of enzymes, while the tert-butyl and diethylcarbamate groups can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and enzyme activity, leading to various effects.

Comparison with Similar Compounds

Structural Analogues
Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
Phenol, o-tert-butyl-, diethylcarbamate C₁₅H₂₃NO₂ o-tert-butyl, p-diethylcarbamate Synthetic intermediate; enzyme binding
BHA (2(3)-tert-butyl-4-hydroxyanisole) C₁₁H₁₆O₂ tert-butyl, methoxy Antioxidant; hepatic enzyme modulation
BHT (3,5-di-tert-butyl-4-hydroxytoluene) C₁₅H₂₄O 3,5-di-tert-butyl Antioxidant; stabilizes food and fuels
OTBP (o-Tert-Butyl Phenol) C₁₀H₁₄O o-tert-butyl Industrial intermediate; resin production
2-Hydroxyphenyl diethylcarbamate C₁₁H₁₅NO₃ p-diethylcarbamate Model compound for oxidation studies

Key Structural Differences :

  • BHA/BHT : Lack the carbamate group but share tert-butyl substitution. BHA has a methoxy group, while BHT has dual tert-butyl groups. Both are antioxidants with distinct effects on hepatic detox enzymes (e.g., BHT elevates epoxide hydrolase more than BHA) .
  • OTBP : Simpler structure without the carbamate group; used in polymer synthesis.
  • 2-Hydroxyphenyl diethylcarbamate : Lacks the tert-butyl group, making it less sterically hindered and more reactive in oxidation reactions .

Key Differences :

  • Carbamate-containing compounds (e.g., this compound) often require coupling reactions (e.g., Suzuki-Miyaura) or carbamoylation steps .
  • BHA/BHT rely on electrophilic substitution or alkylation.

Key Differences :

  • The diethylcarbamate group in this compound may confer selective enzyme binding, whereas BHA/BHT primarily modulate detox pathways.
  • Steric hindrance from the o-tert-butyl group may reduce hydrolysis rates compared to unsubstituted carbamates .
Stability and Reactivity
  • Hydrolysis Resistance: The o-tert-butyl group in this compound likely slows hydrolysis of the carbamate group compared to para-substituted analogs (e.g., 2-hydroxyphenyl diethylcarbamate) .
  • Thermal Stability: BHT is highly stable in fats/oils due to dual tert-butyl groups; this compound may decompose at high temperatures due to the carbamate moiety.

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